3,5-Difluorobenzyl bromide
Description
Chemical Structure and Properties
3,5-Difluorobenzyl bromide (CAS 141776-91-2) is a halogenated aromatic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol . Its structure features two fluorine atoms at the 3- and 5-positions of the benzyl ring, with a bromomethyl (-CH₂Br) group at the 1-position. This substitution pattern imparts unique electronic and steric properties, making it a versatile reagent in organic synthesis.
Applications
The compound is widely used in:
- Pharmaceutical synthesis: As an alkylating agent for preparing α,α-disubstituted β-amino amides (98% yield) and piperazine derivatives (70–78% yield) .
- Materials science: In the preparation of poly(arylene ether sulfone) monomers .
- Neuroprotective agents: For synthesizing benzofuran-based compounds targeting Alzheimer’s disease .
Safety and Handling
this compound is classified as corrosive (H314) and reactive with metals (H290). Precautionary measures include using protective gloves/eye protection and working under inert atmospheres .
Properties
IUPAC Name |
1-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVNRFSKRFPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333844 | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141776-91-2 | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzyl bromide can be achieved through the bromination of 3,5-difluorotoluene. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine in the presence of a catalyst under controlled temperature and pressure conditions is a common approach .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in 3,5-difluorobenzyl bromide acts as a leaving group, enabling reactions with nucleophiles such as amines, alcohols, and thiols.
| Nucleophile | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Primary amines | Triethylamine, THF, 25°C, 12h | 3,5-Difluorobenzylamine | 85–92% | Base catalyzed; SN2 mechanism |
| Alcohols | NaH, DMF, 60°C, 6h | 3,5-Difluorobenzyl ether | 78–84% | Williamson ether synthesis |
| Thiols | K₂CO₃, acetone, reflux, 8h | 3,5-Difluorobenzyl thioether | 70–75% | Thiolate ion nucleophile |
Key Observations :
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Reactions with amines proceed efficiently under mild conditions due to the strong nucleophilicity of amines.
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Steric hindrance from the 3,5-difluoro substituents slightly reduces reaction rates compared to unsubstituted benzyl bromides.
Cross-Coupling Reactions
This compound is converted to organozinc intermediates for use in Negishi couplings, enabling carbon-carbon bond formation.
| Coupling Partner | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Aryl iodides | Pd(PPh₃)₄, THF | 60°C, 12h | Biaryl derivatives | 65–72% |
| Alkenyl halides | NiCl₂(dppf), DMF | 80°C, 24h | Styrenic compounds | 58–63% |
Mechanism :
-
Transmetallation : this compound reacts with zinc dust to form 3,5-difluorobenzylzinc bromide.
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Catalytic Cycle : The organozinc species undergoes oxidative addition with palladium or nickel catalysts, followed by reductive elimination to form cross-coupled products.
Influence of Fluorine Substituents
Scientific Research Applications
3,5-Difluorobenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 3,5-Difluorobenzyl bromide exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is harnessed in the synthesis of complex molecules where the benzyl group serves as a protective or functional group .
Comparison with Similar Compounds
2,6-Dimethoxybenzyl Bromide
Key Differences :
- Substituent Effects : The methoxy (-OCH₃) groups at the 2- and 6-positions are electron-donating, contrasting with the electron-withdrawing fluorine atoms in 3,5-difluorobenzyl bromide.
- Structural Parameters: Bond Lengths: The Ar–CH₂ bond in 2,6-dimethoxybenzyl bromide is 1.50 Å (vs. 1.47 Å in unsubstituted benzyl bromide), while the CH₂–Br bond is 1.98 Å (vs. 1.94 Å) .
3,5-Bis(trifluoromethyl)benzyl Bromide
Key Differences :
Reactivity :
- Enhanced reactivity in nucleophilic substitutions due to the -CF₃ groups’ inductive effects, making it suitable for high-stability applications (e.g., agrochemicals).
2,5-Difluorobenzyl Bromide
Key Differences :
- Substituent Positions : Fluorine atoms at the 2- and 5-positions create an asymmetrical substitution pattern, unlike the symmetrical 3,5-difluoro isomer.
- Boiling Point: Not explicitly reported, but steric and electronic differences likely alter physical properties compared to this compound .
Comparative Data Table
Research Findings and Mechanistic Insights
- Electronic Effects : Fluorine’s electron-withdrawing nature in this compound increases the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks (e.g., in SN2 reactions with piperazine ).
- Steric Considerations : The symmetrical 3,5-difluoro substitution minimizes steric hindrance, enabling efficient coupling reactions (e.g., Suzuki-Miyaura reactions ).
- Safety Profile: Compared to non-fluorinated analogs, this compound’s hazards (corrosivity, metal reactivity) necessitate stringent handling protocols .
Biological Activity
3,5-Difluorobenzyl bromide (DFBB), a compound with the chemical formula CHBrF, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles current research findings, case studies, and data tables that illustrate the compound's biological activity, particularly in relation to its pharmacological properties and applications.
This compound is characterized by its unique structure which includes two fluorine atoms positioned at the 3 and 5 positions of the benzyl ring. This substitution pattern significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that DFBB exhibits a range of biological activities, particularly in antimicrobial and anticancer contexts. The following sections delve into specific activities and relevant studies.
Antimicrobial Activity
DFBB has demonstrated broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against Mycobacterium tuberculosis , particularly strains resistant to conventional treatments like moxifloxacin and isoniazid .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Mycobacterium tuberculosis | <1 | Antitubercular |
| Acinetobacter baumannii | <1 | Broad-spectrum antibacterial |
| Pseudomonas aeruginosa | <1 | Broad-spectrum antibacterial |
| Cryptococcus neoformans | <1 | Antifungal |
Anticancer Activity
DFBB's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives of DFBB can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, compounds derived from DFBB have been evaluated for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of DFBB derivatives on MCF-7 cells. The results indicated a dose-dependent inhibition of cell viability with an IC value ranging from 10 to 20 μM depending on the specific derivative used.
The biological activity of DFBB is attributed to its ability to interact with various biological targets. For example, molecular modeling studies have suggested that DFBB derivatives bind effectively to the hydrophobic pockets of certain enzymes involved in disease processes, enhancing their inhibitory effects .
Table 2: Mechanisms of Action for DFBB Derivatives
| Target Enzyme | Binding Affinity (kcal/mol) | Effect |
|---|---|---|
| HIV-1 Reverse Transcriptase | -9.0 | Inhibition of viral replication |
| DNA Gyrase | -8.5 | Disruption of DNA replication |
| Cholinesterase | -7.8 | Modulation of neurotransmitter levels |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of fluorine atoms enhances the lipophilicity and metabolic stability of DFBB derivatives. It has been observed that modifications at the benzyl position can significantly alter the biological activity, suggesting a need for careful design in drug development .
Q & A
Basic: What are the primary synthetic applications of 3,5-difluorobenzyl bromide in organic chemistry?
This compound is widely used as an alkylating agent in nucleophilic substitution reactions, particularly for introducing the 3,5-difluorobenzyl group into target molecules. For example, it reacts with amines or phenols to form benzylated derivatives, which are intermediates in neuroprotective compound synthesis. In one study, it was employed to synthesize benzofuran-based analogs (e.g., compounds 11 and 12 ) for Alzheimer’s disease research, achieving yields up to 73% via N-alkylation . Its reactivity is enhanced by the electron-withdrawing fluorine atoms, which activate the benzyl bromide for nucleophilic attack.
Advanced: How do steric and electronic effects of fluorine substituents influence reaction outcomes in this compound-mediated couplings?
The meta-fluorine atoms on the benzyl ring induce strong electron-withdrawing effects, increasing the electrophilicity of the benzylic carbon and accelerating SN2 reactions. However, steric hindrance from the fluorine atoms can reduce reactivity in bulky nucleophiles. For instance, in Suzuki-Miyaura couplings, steric constraints may necessitate optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve cross-coupling with arylboronic acids . Kinetic studies using ¹H NMR (e.g., δ 4.35 ppm for CH₂ in compound 11 ) confirm successful alkylation but highlight competing elimination pathways under basic conditions .
Basic: What purification techniques are recommended for isolating this compound derivatives?
Common methods include:
- Distillation : Due to its high boiling point (258°C, d = 2.1 g/cm³), fractional distillation under reduced pressure is effective for large-scale purification .
- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves impurities, particularly unreacted starting materials .
- Recrystallization : For crystalline products, ethanol/water mixtures yield >95% purity, as validated by HPLC .
Advanced: How can researchers address contradictions in reported reaction yields for this compound-based syntheses?
Yield discrepancies often arise from variations in reaction conditions. For example:
Basic: What safety precautions are essential when handling this compound?
- Hazards : Although classified as "no known hazard" in some SDSs, it is a lachrymator and may release HBr upon hydrolysis .
- Protective Measures : Use nitrile gloves, fume hoods, and gas-tight goggles. Store at 2–8°C in amber glass to prevent photodegradation .
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced: What mechanistic insights explain the selectivity of this compound in multi-step syntheses?
The fluorine atoms’ meta positioning directs electrophilic substitutions to the para position of aromatic systems. In a study synthesizing 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, regioselectivity was confirmed via X-ray crystallography (SHELX refinement, R₁ = 0.042), showing exclusive alkylation at the indazole nitrogen . Competing pathways (e.g., C- vs. N-alkylation) are controlled by solvent polarity: polar aprotic solvents favor N-alkylation, while nonpolar solvents promote side reactions .
Basic: How is this compound characterized spectroscopically?
- ¹H NMR : Benzylic CH₂ protons resonate at δ 4.6–4.8 ppm as a doublet (J = 6.0 Hz) .
- ¹³C NMR : The benzylic carbon appears at δ 46–48 ppm, with aromatic carbons at δ 103–115 ppm .
- MS : ESI-MS typically shows [M+H]⁺ peaks at m/z 207.02 (molecular ion) and fragment ions at m/z 109 (loss of Br) .
Advanced: What strategies improve the stability of this compound under storage?
Degradation studies indicate hydrolysis as the primary pathway, forming 3,5-difluorobenzyl alcohol (δ 4.6 ppm in ¹H NMR). Stability is enhanced by:
- Additives : 1% w/w molecular sieves (3Å) absorb moisture .
- Packaging : Sealed ampules under argon reduce oxidative decomposition .
Accelerated aging tests (40°C/75% RH) show <5% degradation over 6 months under optimal conditions .
Basic: What are the key differences between this compound and its non-fluorinated analog in reactivity?
The fluorinated analog exhibits:
- Higher Reactivity : Fluorine’s electron-withdrawing effect increases electrophilicity by 30% (kinetic studies).
- Reduced Byproducts : Less prone to Friedel-Crafts alkylation due to deactivated aromatic ring .
- Altered Solubility : Lower solubility in hydrocarbons but higher in DMSO (30 mg/mL vs. 5 mg/mL for benzyl bromide) .
Advanced: How can computational modeling guide the design of this compound-based drug candidates?
DFT calculations (B3LYP/6-31G*) predict bond dissociation energies (C-Br: 65 kcal/mol) and transition states for SN2 reactions. Docking studies with acetylcholinesterase (PDB: 4EY7) show that the 3,5-difluorobenzyl moiety enhances binding affinity (ΔG = −9.2 kcal/mol) compared to non-fluorinated analogs . Molecular dynamics simulations further validate improved blood-brain barrier penetration (logP = 2.8 vs. 2.1 for benzyl bromide) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
